molecular formula C21H18 B14713020 6,7,8-Trimethylbenz(a)anthracene CAS No. 20627-32-1

6,7,8-Trimethylbenz(a)anthracene

Cat. No.: B14713020
CAS No.: 20627-32-1
M. Wt: 270.4 g/mol
InChI Key: BDBUCKHMCRKPNT-UHFFFAOYSA-N
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Description

6,7,8-Trimethylbenz(a)anthracene is a polycyclic aromatic hydrocarbon with the molecular formula C21H18. It is a derivative of benz(a)anthracene, characterized by the presence of three methyl groups at the 6th, 7th, and 8th positions of the benz(a)anthracene structure. This compound is known for its significant role in scientific research, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8-Trimethylbenz(a)anthracene typically involves the alkylation of benz(a)anthracene. One common method is the Friedel-Crafts alkylation, where benz(a)anthracene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve an inert atmosphere and a temperature range of 0-50°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6,7,8-Trimethylbenz(a)anthracene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6,7,8-Trimethylbenz(a)anthracene has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the behavior of polycyclic aromatic hydrocarbons in various chemical reactions.

    Biology: Employed in studies related to the biological effects of polycyclic aromatic hydrocarbons, including their mutagenic and carcinogenic properties.

    Medicine: Investigated for its potential role in cancer research, particularly in understanding the mechanisms of carcinogenesis.

    Industry: Utilized in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 6,7,8-Trimethylbenz(a)anthracene involves its interaction with cellular components, leading to various biological effects. It is known to intercalate into DNA, causing mutations and potentially leading to carcinogenesis. The compound can also generate reactive oxygen species (ROS), which can damage cellular components and contribute to its toxic effects. The molecular targets include DNA, proteins, and cellular membranes, and the pathways involved are related to oxidative stress and DNA damage response .

Comparison with Similar Compounds

Similar Compounds

  • Benz(a)anthracene
  • 7,12-Dimethylbenz(a)anthracene
  • 1,2-Benzanthracene
  • Phenanthrene
  • Anthracene

Uniqueness

6,7,8-Trimethylbenz(a)anthracene is unique due to the presence of three methyl groups, which influence its chemical reactivity and biological activity. Compared to benz(a)anthracene, the methyl groups increase its hydrophobicity and potentially its ability to intercalate into DNA. This makes it a valuable compound for studying the effects of methylation on the behavior of polycyclic aromatic hydrocarbons .

Properties

CAS No.

20627-32-1

Molecular Formula

C21H18

Molecular Weight

270.4 g/mol

IUPAC Name

6,7,8-trimethylbenzo[a]anthracene

InChI

InChI=1S/C21H18/c1-13-7-6-9-17-12-19-18-10-5-4-8-16(18)11-14(2)21(19)15(3)20(13)17/h4-12H,1-3H3

InChI Key

BDBUCKHMCRKPNT-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C3C(=CC4=CC=CC=C4C3=CC2=CC=C1)C)C

Origin of Product

United States

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